molecular formula C20H14Cl2N2O5 B15012928 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B15012928
M. Wt: 433.2 g/mol
InChI Key: CDOMDIGIJQNVLH-FOKLQQMPSA-N
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Description

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring, a phenyl group, and a hydrazinylidene linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves the following steps:

    Formation of the hydrazone: The reaction begins with the condensation of 2,4-dichlorophenoxyacetic acid hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with a furan-2-carboxylic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:

    Catalysts: Using catalysts to enhance the reaction rate.

    Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with receptors: Modulate receptor activity to produce physiological effects.

    Affect cellular processes: Influence cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A related compound with herbicidal properties.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar chemical structure.

    Mecoprop: A phenoxy herbicide with similar biological activity.

Uniqueness

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is unique due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H14Cl2N2O5

Molecular Weight

433.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H14Cl2N2O5/c21-14-5-8-17(16(22)10-14)28-12-19(25)24-23-11-13-3-6-15(7-4-13)29-20(26)18-2-1-9-27-18/h1-11H,12H2,(H,24,25)/b23-11+

InChI Key

CDOMDIGIJQNVLH-FOKLQQMPSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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